2,3-Dioxoindolin-6-ylboronic acid pinacol ester

Organic Synthesis Suzuki-Miyaura Coupling Reagent Stability

Medicinal chemistry groups pursuing kinase inhibitors often face unreliable supply of functionalized oxindole building blocks with predictable cross-coupling reactivity. 2,3-Dioxoindolin-6-ylboronic acid pinacol ester (CAS 893441-85-5) resolves this by delivering an electron-deficient isatin core pre-functionalized at the 6-position for direct Suzuki-Miyaura coupling. • Enables synthesis of imidazopyridazine-based kinase inhibitors targeting PI3K and ALK2, as validated in patent literature • 98% purity ensures reproducible yields across high-throughput parallel library synthesis • Validated synthetic protocol guarantees reliable bulk supply for lead optimization and SAR campaigns

Molecular Formula C14H16BNO4
Molecular Weight 273.09 g/mol
Cat. No. B13540446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dioxoindolin-6-ylboronic acid pinacol ester
Molecular FormulaC14H16BNO4
Molecular Weight273.09 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)C(=O)N3
InChIInChI=1S/C14H16BNO4/c1-13(2)14(3,4)20-15(19-13)8-5-6-9-10(7-8)16-12(18)11(9)17/h5-7H,1-4H3,(H,16,17,18)
InChIKeyJHWFAPUAWXDSTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dioxoindolin-6-ylboronic acid pinacol ester: A Specialized Oxindole Boronic Ester for Advanced Organic Synthesis and Kinase-Targeted Drug Discovery


2,3-Dioxoindolin-6-ylboronic acid pinacol ester (CAS 893441-85-5) is a boronic acid ester featuring a 2,3-dioxoindoline (isatin) core functionalized at the 6-position with a pinacol boronate group [1]. This compound, with the molecular formula C14H18BNO3 and a molecular weight of 259.11 g/mol , serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to construct complex biaryl systems [1]. Its unique combination of an electron-deficient oxindole scaffold and a protected boronic acid moiety makes it a valuable intermediate for developing kinase inhibitors and other therapeutic agents .

Why 2,3-Dioxoindolin-6-ylboronic acid pinacol ester Cannot Be Interchanged with Simpler Aryl Boronic Esters


Generic substitution of 2,3-Dioxoindolin-6-ylboronic acid pinacol ester with a simpler aryl boronic ester, such as phenylboronic acid pinacol ester or indole-6-boronic acid pinacol ester, is not feasible without significantly altering reaction outcomes and final product properties. The electron-deficient 2,3-dioxoindoline (isatin) core fundamentally alters the electronic and steric environment of the boronate group, directly impacting its reactivity in cross-coupling reactions [1]. In Suzuki-Miyaura couplings, the nature of the heterocyclic boron reagent is a critical variable; studies show that yields are highly dependent on the specific heterocycle, its protection state, and whether it acts as the boronate or halide partner [2]. Therefore, replacing this specific building block with a less functionalized analog would lead to divergent reaction kinetics, potentially lower yields, and a final molecular scaffold that lacks the critical pharmacophoric features of the 2,3-dioxoindoline core essential for downstream biological activity in kinase inhibition programs .

Quantitative Differentiation Guide: 2,3-Dioxoindolin-6-ylboronic acid pinacol ester vs. Structural Analogs


Enhanced Hydrolytic Stability Compared to Free Boronic Acid

The pinacol ester form provides superior hydrolytic stability compared to the corresponding free boronic acid, 2-oxoindolin-6-ylboronic acid. This is a class-level advantage for boronic esters, where the steric hindrance of the pinacol group protects the boron atom from nucleophilic attack by water, reducing protodeboronation and oxidation during storage and handling .

Organic Synthesis Suzuki-Miyaura Coupling Reagent Stability

Validated Synthesis Protocol with High Yield and Purity

A validated synthesis protocol for 2-Oxoindoline-6-boronic Acid Pinacol Ester is available, starting from 6-bromo-2-indolone and bis(pinacolato)diboron using a Pd(dppf)Cl2·CH2Cl2 catalyst under microwave irradiation . This method yields the product with high purity (≥95% to 98% as confirmed by various vendors using HPLC, NMR, and GC ) , providing a reliable and reproducible route compared to less defined syntheses for other oxindole boronic acid regioisomers.

Process Chemistry Synthetic Methodology Reagent Preparation

Regioisomeric Differentiation from Other Oxindole Boronic Esters for Site-Specific Scaffold Decoration

The 6-position boronic ester on the oxindole core is chemically distinct from the 4-, 5-, and 7-position analogs. This regioisomeric difference directs the site of cross-coupling, leading to different substitution patterns on the final molecule. This is crucial for structure-activity relationship (SAR) studies, as the position of attachment on the oxindole scaffold profoundly influences the biological activity of kinase inhibitors .

Medicinal Chemistry Scaffold Decoration Kinase Inhibitor Design

Optimal Application Scenarios for 2,3-Dioxoindolin-6-ylboronic acid pinacol ester in R&D and Production


Synthesis of Imidazopyridazine-Based Kinase Inhibitors

This compound is a direct precursor for the synthesis of imidazopyridazines, a class of therapeutic kinase inhibitors targeting enzymes like PI3K and ALK2, which are implicated in cancer and inflammatory diseases . Its defined role in constructing these specific heterocyclic systems, as highlighted in patent literature, makes it a required reagent for medicinal chemistry groups focused on this class of compounds .

Construction of Complex Biaryl Libraries via Suzuki-Miyaura Coupling

Given its stability and defined reactivity, this boronic ester is ideal for generating diverse biaryl libraries through high-throughput Suzuki-Miyaura couplings. The availability of a validated, high-yielding synthetic protocol ensures a reliable supply of high-purity building block, which is critical for the reproducibility and success of large-scale library synthesis in drug discovery campaigns.

Medicinal Chemistry SAR Exploration of the Oxindole Scaffold

The specific 6-position functionalization is essential for SAR studies exploring substitution patterns on the oxindole core. Researchers can use this building block to systematically introduce diverse aromatic groups at the 6-position, enabling the optimization of lead compounds for potency, selectivity, and pharmacokinetic properties in programs targeting kinases or other enzymes with an oxindole-binding pocket [1].

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